molecular formula C22H22O6 B2546932 (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-65-3

(Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2546932
CAS No.: 623121-65-3
M. Wt: 382.412
InChI Key: HRGIEWFDJLXCFI-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester derivative of a benzofuran structure with a substituted benzylidene group. Benzofurans are oxygen-containing heterocyclic compounds that are part of many biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of carboxylic acids with alcohols in the presence of a catalyst to form esters . The benzylidene group could be formed through a condensation reaction of an aldehyde with a suitable amine .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzofuran ring, the carbonyl group of the ester, and the benzylidene group. This conjugation could have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol . The benzylidene group could participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ester and benzylidene groups could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Protecting Groups

A study by Wakselman and Guibe-jampel (1973) introduced a new amino-protecting group stable under conditions that cleave other common protecting groups. This group can be removed in a slightly alkaline medium, suggesting potential applications of similar compounds in synthetic chemistry for the protection and deprotection of amino groups in peptide synthesis Wakselman & Guibe-jampel, 1973.

Organic Synthesis and Reactions

Oikawa, Yoshioka, and Yonemitsu (1982) reported the specific removal of o-methoxybenzyl protection by DDQ oxidation, a technique crucial in organic synthesis for the selective deprotection of sensitive functional groups Oikawa, Yoshioka, & Yonemitsu, 1982.

Du et al. (2012) discussed the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in the synthesis of 4-hydroxyalk-2-enoates, a key structure in biologically active compounds and chiral organic synthesis Du et al., 2012.

Kalai et al. (2021) synthesized a new pyridazinone derivative, showcasing advanced methodologies in the synthesis and characterization of heterocyclic compounds, which could have implications for the synthesis and application of complex molecules like (Z)-isopropyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Kalai et al., 2021.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets indicate potential hazards such as skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also focus on optimizing its synthesis and understanding its reactivity .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-16-7-5-15(6-8-16)11-20-22(24)18-10-9-17(12-19(18)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIEWFDJLXCFI-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.